
9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant applications in medicinal chemistry, particularly as antiviral or anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine typically involves the protection of ribofuranose sugars and the subsequent coupling with purine bases. The benzoyl groups are used to protect the hydroxyl groups of the ribofuranose during the reaction. The methyl group is introduced to the ribofuranosyl moiety to enhance the compound’s stability and biological activity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions may be less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can introduce various functional groups to the ribofuranosyl moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of nucleic acid analogs.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis and function. They can be incorporated into nucleic acids, leading to chain termination or mutations.
Medicine
Medically, nucleoside analogs are crucial in the development of antiviral and anticancer drugs. They can inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, such compounds are essential for drug development and production. They are often used in high-throughput screening assays to identify potential therapeutic agents.
Mechanism of Action
The mechanism of action for nucleoside analogs typically involves their incorporation into nucleic acids. Once incorporated, they can inhibit nucleic acid synthesis by causing chain termination or introducing mutations. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 9-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine
- 9-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)-9H-purin-2-amine
Uniqueness
The presence of the 2-C-methyl group in 9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine enhances its stability and biological activity compared to similar compounds. This modification can lead to improved pharmacokinetic properties and increased efficacy in medicinal applications.
Properties
Molecular Formula |
C32H27N5O7 |
|---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
[(2R,4S,5R)-5-(2-aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H27N5O7/c1-32(44-29(40)22-15-9-4-10-16-22)25(43-28(39)21-13-7-3-8-14-21)24(18-41-27(38)20-11-5-2-6-12-20)42-30(32)37-19-35-23-17-34-31(33)36-26(23)37/h2-17,19,24-25,30H,18H2,1H3,(H2,33,34,36)/t24-,25?,30-,32+/m1/s1 |
InChI Key |
GXGGEVLLHVPIBG-HTNXJRNASA-N |
Isomeric SMILES |
C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=CN=C(N=C54)N)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)

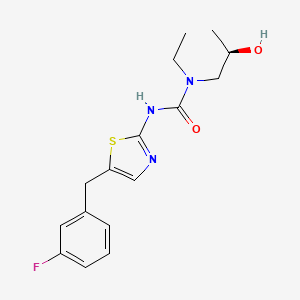
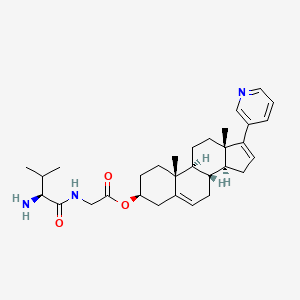
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
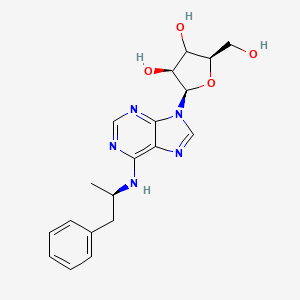
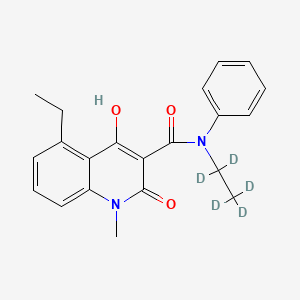
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
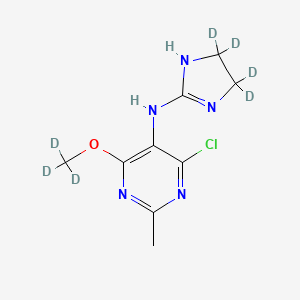
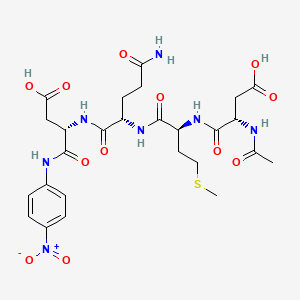
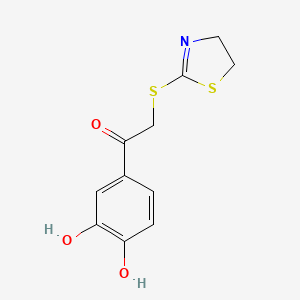
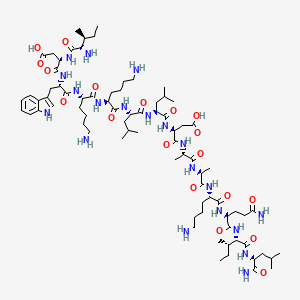

![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)
